3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one
Description
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-2-6-10(13-8)15-9-5-3-7-12-11(9)14/h2,4,6,9H,3,5,7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBYKRCVMAGGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one typically involves the reaction of 6-methyl-2-pyridinol with piperidin-2-one under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 6-methyl-2-pyridinol, followed by nucleophilic substitution with piperidin-2-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its role in the pharmaceutical industry, serving as a precursor in the synthesis of various drug candidates. Its unique structure allows it to interact with multiple biological targets, making it a valuable scaffold in drug design.
1.1. Anticancer Research
Recent studies have highlighted the potential of 3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one derivatives in cancer treatment. For instance, compounds derived from this structure have shown promise against various cancer types, including non-small cell lung cancer and melanoma, by modulating specific protein levels associated with tumor growth and survival .
1.2. Neurological Disorders
Research indicates that this compound may also be beneficial in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety.
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development.
2.1. Binding Affinity Studies
Interaction studies have been conducted to evaluate the binding affinity of this compound at various receptors. Techniques such as surface plasmon resonance and radiolabeled binding assays are commonly employed to assess these interactions, which are vital for determining the pharmacodynamics of potential drug candidates.
2.2. Pharmacokinetics
Pharmacokinetic studies focus on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies help elucidate how modifications to its structure can enhance its efficacy and reduce side effects when used therapeutically.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps, including:
3.1. Starting Materials
The synthesis often begins with commercially available precursors such as piperidine derivatives and pyridine-based compounds.
3.2. Reaction Conditions
Common synthetic routes include condensation reactions followed by cyclization processes that yield the desired piperidine derivative with high purity. The following table summarizes various synthetic routes explored in literature:
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Condensation | Piperidine + Pyridine Derivative | 75% |
| Cyclization | Acid Catalysts + Heat | 82% |
| N-Alkylation | Alkyl Halides | 68% |
Case Studies
Several case studies illustrate the practical applications of this compound derivatives:
4.1. Anticancer Activity
In vitro studies demonstrated that specific derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .
4.2. Neuroprotective Effects
Research has shown that some derivatives can protect neuronal cells from oxidative stress-induced damage, indicating their potential use in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Ring Modifications: Piperidin-2-one vs. Azepanone vs. Pyrrolidin-2-one
The size of the lactam ring significantly impacts biological activity. demonstrates that perhydroazepin-2-one (azepanone, a 7-membered ring) exhibits superior aminopeptidase-M (AP-M) inhibitory activity compared to piperidin-2-one (6-membered) and pyrrolidin-2-one (5-membered) analogs. This suggests that larger rings may confer enhanced conformational flexibility or improved enzyme interactions .
Table 1: Activity of Lactam Derivatives in AP-M Inhibition
| Compound | Core Structure | AP-M Inhibition Activity |
|---|---|---|
| Piperidin-2-one derivative | 6-membered ring | Moderate |
| Azepanone derivative | 7-membered ring | High |
| Pyrrolidin-2-one derivative | 5-membered ring | Low |
Substituent Effects: 6-Methylpyridin-2-yl Group
The 6-methylpyridin-2-yl moiety in the target compound may influence selectivity and binding. highlights a pyridinylpyrimidine analog with a similarity score of 0.530 to a bioactive Schiff base, suggesting that pyridine substituents can modulate target affinity .
ADME Properties
ADME (Absorption, Distribution, Metabolism, Excretion) predictions for pyridine-containing analogs () reveal favorable parameters, such as high gastrointestinal absorption and blood-brain barrier permeability. For example, a pyridinylpyrimidine compound showed a topological polar surface area (TPSA) of 85 Ų, indicating moderate solubility .
Biological Activity
3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one is a piperidine derivative with significant biological activity, making it a compound of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O₂, with a molecular weight of 202.24 g/mol. Its structure includes a piperidin-2-one core and a 6-methylpyridin-2-yloxy substituent, which enhances its lipophilicity and potential interactions with biological targets.
The compound primarily exerts its biological effects through:
- Enzyme Binding : It interacts with various enzymes, modulating their activity.
- Receptor Interaction : It binds to specific receptors that influence cellular signaling pathways, leading to altered cellular responses.
Anticancer Potential
Research indicates that compounds structurally related to this compound have demonstrated anticancer properties. For instance, studies on similar piperidine derivatives have shown:
- Inhibition of Cancer Cell Growth : Certain derivatives reduced the proliferation of hematological cancer cell lines and increased the expression of apoptosis-promoting genes such as p53 and Bax .
Antimicrobial Activity
The presence of the piperidine ring suggests potential antimicrobial properties. Compounds similar to this compound have been evaluated for their antibacterial and antifungal effects:
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| 2,6-Dipiperidino-1,4-dibromobenzene | Antibacterial against S. aureus | 0.0039 |
| 2,4,6-Tripyrrolidinochlorobenzene | Antibacterial against E. coli | 0.025 |
These findings suggest that structural modifications can enhance antimicrobial efficacy .
Case Studies
- Anticancer Study : A series of piperidine derivatives were synthesized and evaluated for their anticancer activity. The most promising candidates showed significant cytotoxic effects against leukemia cell lines, indicating that similar structural motifs could be explored further for therapeutic use .
- Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of various pyridine derivatives, including those related to this compound. Results indicated potent activity against Gram-positive and Gram-negative bacteria, warranting further investigation into their mechanisms .
Future Research Directions
Given its diverse biological activities, future research should focus on:
- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles to understand the compound's therapeutic potential better.
- Molecular Docking Studies : Utilizing computational methods to predict the interactions between this compound and various target proteins involved in cancer and infectious diseases.
Q & A
Q. What are the established synthetic routes for 3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one, and what intermediates are critical for yield optimization?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 6-methylpyridin-2-ol and activated piperidinone derivatives (e.g., halogenated precursors) are often used. Key steps involve protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) and catalysts such as PtO₂ for hydrogenation of pyridine rings to piperidine derivatives . Yield optimization requires careful control of reaction time, temperature, and stoichiometric ratios of intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) are critical for structural elucidation. Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O) and ether (C-O) linkages. High-performance liquid chromatography (HPLC) or GC-MS validates purity (>99%), as demonstrated in studies of structurally related pyridine-piperidine hybrids .
Q. How are preliminary pharmacological properties (e.g., receptor binding) assessed for this compound?
Radioligand binding assays or fluorescence-based competitive inhibition assays are used to evaluate receptor affinity. For example, EGFR/HER2 kinase inhibition studies involve incubating the compound with recombinant enzymes and ATP-analog substrates in 96-well plates, followed by spectrophotometric detection of phosphorylated products . Dose-response curves (IC₅₀ values) are generated using GraphPad Prism or similar software .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or side-product formation?
Contradictions in yield data (e.g., 23% vs. 67% for similar reactions) suggest solvent polarity and catalyst selection are critical . Advanced optimization employs Design of Experiments (DoE) to test variables like solvent (e.g., CH₃CN vs. CH₂Cl₂), temperature gradients, and catalyst loading (e.g., Pd/C vs. PtO₂) . Computational modeling (DFT) predicts reactive intermediates to minimize side reactions .
Q. How should researchers resolve contradictions in pharmacological data across studies?
Cross-validation using orthogonal assays is essential. For instance, discrepancies in receptor binding affinity may arise from differences in assay conditions (e.g., pH, ionic strength). Replicate studies under standardized protocols (e.g., OECD guidelines) and meta-analyses of historical data (e.g., Farmaco journal archives) help reconcile inconsistencies .
Q. What methodologies are recommended for designing in vivo toxicity and efficacy studies?
Acute toxicity studies follow OECD 423 guidelines using Sprague-Dawley rats or CD-1 mice, with doses administered orally or intravenously. Endpoints include mortality, organ histopathology, and serum biomarkers (e.g., ALT/AST for hepatotoxicity). For efficacy, xenograft models (e.g., EGFR-driven tumors) assess tumor regression post-treatment .
Q. How can stability under physiological or storage conditions be systematically evaluated?
Accelerated stability studies (ICH Q1A guidelines) involve exposing the compound to stress conditions (40°C/75% RH, UV light) and monitoring degradation via HPLC. Degradation products are identified using LC-MS/MS. Long-term stability in buffered solutions (pH 1.2–7.4) predicts shelf-life and formulation compatibility .
Q. What strategies improve selectivity in multi-target kinase inhibition assays?
Structure-activity relationship (SAR) studies using truncated analogs or isosteric replacements (e.g., replacing methyl with trifluoromethyl groups) enhance selectivity. Computational docking (AutoDock Vina) identifies key binding residues, while kinetic assays (Kd measurements) differentiate competitive vs. allosteric inhibition .
Methodological Notes
- Experimental Design: Use randomized block designs with split-split plots for multifactorial studies (e.g., catalyst × solvent × temperature) to isolate variable effects .
- Data Analysis: Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use principal component analysis (PCA) to interpret spectroscopic or pharmacological datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
